molecular formula C17H18ClN3O2S B2358248 2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1105212-00-7

2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one

カタログ番号 B2358248
CAS番号: 1105212-00-7
分子量: 363.86
InChIキー: PTCQTSBOUOEFMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrimidinones and has been synthesized using various methods.

科学的研究の応用

Treatment of Myeloproliferative Neoplasms (MPN)

CB-839 has been found to target metabolic dependencies of JAK2-mutant hematopoiesis in MPN . It reduces the mitochondrial respiration rate of bone marrow cells from JAK2-V617F mutant mice, demonstrating a marked dependence of these cells on glutamine-derived ATP production .

Treatment of Human Liver Cancer

CB-839 has been used in combination with V-9302, a novel inhibitor of glutamine transporter ASCT2, for the treatment of human liver cancer . This combination depletes glutathione and induces reactive oxygen species (ROS), resulting in apoptosis of glutamine dependent cells .

Treatment of Metastatic Renal Cell Carcinoma

CB-839 has been granted Fast Track designation by the FDA in combination with cabozantinib for the treatment of patients with metastatic renal cell carcinoma who have received 1 or 2 prior lines of therapy .

Synergistic Anti-Cancer Activity with CDK4/6 and PARP Inhibitors

CB-839 has demonstrated synergistic anti-cancer activity with the standard of care agent paclitaxel (Pac) .

Treatment of Triple-Negative Breast Cancer (TNBC)

CB-839 has shown monotherapy antitumor activity in vitro and in vivo in preclinical models of TNBC . It also demonstrates synergistic anti-cancer activity with the standard of care agent paclitaxel (Pac) .

Treatment of Melanoma

CB-839 has been found to enhance the antimelanoma activity of T-cell–mediated immunotherapies . It improves immune function in a tumor microenvironment by differentially altering tumor and immune cell metabolism .

Treatment of Other Glutamine Dependent Tumors

CB-839 has shown significant anti-tumor activity in two xenograft models: a patient-derived TNBC model and a basal-like HER2+ cell line model JIMT-1 . These data provide a strong rationale for clinical research of CB-839 as a targeted treatment for TNBC and other glutamine-dependent tumors .

特性

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-13-5-3-4-12(8-13)11-24-17-19-14(9-15(22)20-17)10-16(23)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCQTSBOUOEFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。